2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a bromobenzenesulfonamido group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the bromobenzenesulfonamido intermediate. This intermediate is then reacted with 4-methylphenyl ethoxyethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The bromobenzenesulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The 4-methylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-bromoethoxy)ethoxy]ethan-1-ol
- 2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol
- 2-[2-(2-chloroethoxy)ethoxy]ethan-1-ol
Uniqueness
2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol is unique due to the presence of both the bromobenzenesulfonamido and 4-methylphenyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-13-6-8-14(9-7-13)16(23-11-10-20)12-19-24(21,22)17-5-3-2-4-15(17)18/h2-9,16,19-20H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPJGDJDWULPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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